tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate
Brand Name: Vulcanchem
CAS No.: 1158753-30-0
VCID: VC4828288
InChI: InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)NCCC1CCC(=O)CC1
Molecular Formula: C13H23NO3
Molecular Weight: 241.331

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate

CAS No.: 1158753-30-0

Cat. No.: VC4828288

Molecular Formula: C13H23NO3

Molecular Weight: 241.331

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(4-oxocyclohexyl) ethylcarbamate - 1158753-30-0

Specification

CAS No. 1158753-30-0
Molecular Formula C13H23NO3
Molecular Weight 241.331
IUPAC Name tert-butyl N-[2-(4-oxocyclohexyl)ethyl]carbamate
Standard InChI InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10H,4-9H2,1-3H3,(H,14,16)
Standard InChI Key LVQLTRWFIXPZEU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC1CCC(=O)CC1

Introduction

Structural and Physicochemical Properties

The molecular formula of tert-butyl 2-(4-oxocycloclohexyl)ethylcarbamate is C₁₃H₂₃NO₃, with a molar mass of 241.33 g/mol . Key structural components include:

  • A cyclohexanone ring (4-oxocyclohexyl), providing a reactive ketone group for further functionalization.

  • An ethylcarbamate chain linked to the cyclohexanone, offering stability and solubility in organic solvents.

  • A tert-butyl group protecting the carbamate nitrogen, preventing unwanted nucleophilic attacks during synthetic steps.

Physicochemical Characteristics

PropertyValue/Description
Molecular Weight241.33 g/mol
Boiling PointNot reported (decomposes upon heating)
SolubilitySoluble in DCM, THF, ethyl acetate
StabilityStable under inert conditions; hydrolyzes under acidic/basic conditions

The ketone group at the 4-position of the cyclohexane ring enables reactions such as reductions, nucleophilic additions, and condensations, while the Boc group ensures compatibility with multi-step syntheses .

Synthesis Routes

Primary Synthetic Strategy

The compound is typically synthesized via carbamate formation between 2-(4-oxocyclohexyl)ethylamine and di-tert-butyl dicarbonate (Boc anhydride) . A representative procedure involves:

  • Amino Protection: Reacting 2-(4-oxocyclohexyl)ethylamine with Boc anhydride in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base like triethylamine.

  • Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in moderate to high purity .

Reaction Scheme:
2-(4-Oxocyclohexyl)ethylamine+(Boc)2OBasetert-Butyl 2-(4-oxocyclohexyl)ethylcarbamate\text{2-(4-Oxocyclohexyl)ethylamine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl 2-(4-oxocyclohexyl)ethylcarbamate}

Alternative Approaches

  • Oxidation of Alcohol Precursors: Starting from tert-butyl 2-(4-hydroxycyclohexyl)ethylcarbamate, oxidation with MnO₂ or Dess-Martin periodinane in dichloromethane converts the alcohol to a ketone .

  • Reductive Amination: Cyclohexanone derivatives may undergo reductive amination with Boc-protected amines, though this route is less common .

Yield Optimization:

  • Use of anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions.

  • Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance Boc protection efficiency .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s ketone group serves as a handle for C–C bond formation, enabling its use in synthesizing bioactive molecules. Examples include:

  • Anticancer Agents: Cyclohexanone derivatives are precursors for kinase inhibitors .

  • Neuroactive Compounds: Functionalization at the ketone position yields ligands for neurotransmitter receptors .

Peptide Chemistry

The Boc group is widely used in solid-phase peptide synthesis (SPPS). tert-Butyl 2-(4-oxocyclohexyl)ethylcarbamate can introduce ketone-containing side chains into peptides for bioconjugation or structural studies .

Materials Science

The cyclohexanone moiety facilitates polymerization reactions, contributing to thermosetting resins and epoxy coatings with enhanced thermal stability.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.30–2.50 (m, 2H, cyclohexyl CH₂), 3.20–3.40 (m, 2H, NHCH₂) .

    • ¹³C NMR: δ 28.3 (Boc CH₃), 80.1 (Boc C), 209.5 (C=O ketone) .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

  • MS (ESI+): m/z 242.2 [M+H]⁺ .

Challenges and Future Directions

  • Selective Functionalization: Competing reactivity of the ketone and carbamate groups necessitates careful reaction design.

  • Scalability: Industrial-scale synthesis requires optimization of purification steps (e.g., crystallization vs. chromatography).

Recent advances in flow chemistry and enzyme-mediated protection/deprotection may address these challenges, enabling broader application in drug discovery .

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